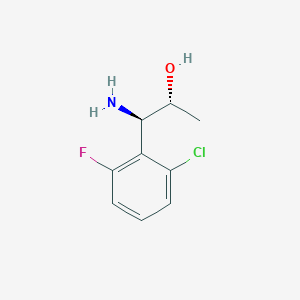
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonylmethyl group attached to the benzene ring and an isopropyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with isopropylamine under basic conditions.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the benzamide with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The methanesulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. The isopropyl group may enhance the compound’s binding affinity to hydrophobic pockets within target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(methylsulfonylmethyl)benzamide
- N-(propan-2-yl)benzamide
- 4-(methanesulfonylmethyl)-N-methylbenzamide
Uniqueness
4-(methanesulfonylmethyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the methanesulfonylmethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets that are not possible with similar compounds lacking one of these groups.
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
4-(methylsulfonylmethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO3S/c1-9(2)13-12(14)11-6-4-10(5-7-11)8-17(3,15)16/h4-7,9H,8H2,1-3H3,(H,13,14) |
Clé InChI |
MKQUKPBFVIROMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1=CC=C(C=C1)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole](/img/structure/B13049849.png)
![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)



![(1S,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049929.png)


